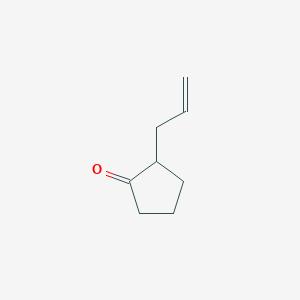

2-Allylcyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBLLIUKFYNXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448278 | |

| Record name | 2-allylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30079-93-7 | |

| Record name | 2-allylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2-Allylcyclopentanone

Advanced Synthesis, Characterization, and Strategic Applications in Ligand Design

Executive Summary & Chemical Identity

2-Allylcyclopentanone (CAS: 30079-93-7) represents a pivotal chiral building block in organic synthesis, serving as a "linchpin" scaffold for cyclopentanoid natural products, specifically jasmonates (fragrance/agrochemicals) and prostaglandins (pharmaceuticals).

Unlike simple ketones, the

Physiochemical Profile

| Property | Value | Technical Note |

| IUPAC Name | 2-(prop-2-en-1-yl)cyclopentan-1-one | |

| Molecular Formula | ||

| Molecular Weight | 124.18 g/mol | |

| Boiling Point | 188–190 °C (760 mmHg) | Vacuum distillation recommended (e.g., 75°C @ 15 mmHg) to prevent polymerization. |

| Density | 0.936 g/mL | Phase separation in aqueous workups requires careful extraction. |

| Flash Point | 64 °C | Class IIIA Combustible Liquid. |

| Solubility | Soluble in EtOH, | Immiscible in water; lipophilic nature aids organic extraction. |

Synthetic Pathways: The Regioselectivity Challenge

The synthesis of 2-allylcyclopentanone is a classic case study in kinetic vs. thermodynamic control . The core challenge is preventing poly-alkylation (adding two allyl groups) and controlling regiochemistry (alkylation at C2 vs. C5).

Method A: Classical Enolate Alkylation (Kinetic Control)

-

Reagents: LDA (Lithium Diisopropylamide), Allyl Bromide, THF, -78°C.

-

Mechanism: Deprotonation yields the kinetic lithium enolate.

-

Critical Flaw: Even at -78°C, proton transfer between the product (mono-alkylated) and the starting enolate is fast, leading to significant amounts of 2,2-diallyl and 2,5-diallyl byproducts. This method is rarely used in high-purity process chemistry today.

Method B: Palladium-Catalyzed Decarboxylative Allylation (The "Tsuji-Trost" Standard)

This is the industry-preferred method for high-value synthesis. It proceeds via an allyl enol carbonate intermediate, ensuring exclusive mono-alkylation and high regioselectivity.

Mechanism:

-

Enol Carbonate Formation: Cyclopentanone reacts with allyl chloroformate or diallyl carbonate.

-

Oxidative Addition: Pd(0) inserts into the allylic bond, releasing

and forming a -

Reductive Elimination: The enolate attacks the

-allyl species. Because the nucleophile and electrophile are generated in the same solvent cage (ion pairing), the reaction is highly specific.

Figure 1: Comparison of Classical Alkylation vs. Pd-Catalyzed Decarboxylative Allylation pathways.

Experimental Protocol: Pd-Catalyzed Synthesis

Note: This protocol is designed for a 10 mmol scale. All glassware must be flame-dried.

Reagents

-

Substrate: Allyl enol carbonate of cyclopentanone (prepared via standard chloroformate method).

-

Catalyst:

(2.5 mol%) + -

Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology

-

Catalyst Activation: In a glovebox or under Argon, charge a Schlenk flask with

(580 mg, 0.5 mmol). Add 20 mL of anhydrous THF. Stir for 10 min until the solution turns bright yellow/orange. -

Addition: Dissolve the allyl enol carbonate (1.68 g, 10 mmol) in 10 mL THF. Add this solution dropwise to the catalyst mixture over 5 minutes.

-

Reaction: Stir at room temperature. The evolution of gas (

) indicates reaction progress. Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 30–60 minutes.-

Expert Tip: If reaction stalls, warm to 40°C. Do not reflux unless necessary to avoid isomerizing the double bond.

-

-

Workup: Filter the mixture through a short pad of silica gel (to remove Pd black) and wash with ether.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica, 0

10%-

Yield Expectation: 85–92% isolated yield.

-

Analytical Characterization (NMR/IR)

Validation of the structure requires distinguishing the terminal allyl protons from the ring protons.

| Spectroscopic Method | Signal/Peak | Assignment/Interpretation |

| Internal Vinyl Proton (-CH=) . Characteristic multiplet. | ||

| Terminal Vinyl Protons (=CH2) . Look for splitting pattern (dd). | ||

| Allylic | ||

| Remaining ring protons. | ||

| Carbonyl (C=O) . Distinctive ketone shift. | ||

| Internal Alkene (CH=) . | ||

| Terminal Alkene (=CH2) . | ||

| FT-IR (Neat) | 1735 | Strong C=O stretch (Cyclopentanone ring strain shifts this higher than acyclic ketones). |

| 1640 | Weak C=C stretch (Allyl group). |

Strategic Applications: The Jasmonate/Prostaglandin Flow

2-Allylcyclopentanone is the divergent point for two major classes of bioactive molecules.

Pathway A: Methyl Jasmonate (Fragrance)

Used in the flavor and fragrance industry (Hedione® precursors).

-

Oxidation: Wacker oxidation of the allyl tail to an aldehyde/alcohol chain.

-

Extension: Aldol condensation or Wittig reaction to extend the side chain to the pentenyl group found in Jasmonates.

Pathway B: Prostaglandins (Pharma)

Used in the synthesis of

-

Functionalization: The ketone allows for

-functionalization (at C5) to introduce the second side chain required for the prostaglandin skeleton. -

Reduction: Stereoselective reduction of the ketone to the alcohol.

Figure 2: Divergent synthesis of high-value targets from the 2-allylcyclopentanone scaffold.

Safety & Handling

-

Toxicity: Like most cyclic ketones, it is a skin and eye irritant. The allyl moiety adds potential alkylating capability, suggesting possible sensitization.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The terminal alkene is susceptible to auto-oxidation over long periods.

-

Disposal: Incineration in a chemical waste facility.

References

-

Tsuji, J., & Minami, I. (1987).

-keto carboxylates, and allyl enol carbonates catalyzed by palladium complexes." Accounts of Chemical Research, 20(4), 140–145. -

Trost, B. M., & Xu, J. (2005). "Regioselective Palladium-Catalyzed Allylic Alkylation of Ketones." Journal of the American Chemical Society, 127(49), 17180–17181.

-

PubChem. (2024).[2] "2-Allylcyclopentanone Compound Summary." National Library of Medicine.

-

Behnke, N. E., et al. (2010). "The synthesis of methyl dihydrojasmonate via a novel cascade reaction." Tetrahedron Letters, 51(20), 2723-2726.

-

Stoltz, B. M., et al. (2015). "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters, 17(19), 4838–4841.

Sources

Strategic Utilization of 2-Allylcyclopentanone: Synthesis, Reactivity, and Bio-Scaffold Applications

Molecular Formula: C₈H₁₂O CAS Registry Number: 30079-93-7 Molecular Weight: 124.18 g/mol [1]

Executive Summary & Chemical Profile

2-Allylcyclopentanone is not merely a ketone; it is a "chiron"—a chiral building block (when synthesized enantioselectively) that serves as a linchpin in the total synthesis of complex bioactive lipids, specifically prostaglandins and jasmonoids .

For the drug development professional, this molecule represents a critical branch point. Its alpha-allyl group provides a "handle" for olefin metathesis, oxidative cleavage, or radical cyclization, allowing the rapid construction of the 5,5-fused ring systems found in biologically active terpenes and lipid mediators.

Physicochemical Data Table

| Property | Value | Context for Handling |

| Boiling Point | 85–90 °C (at 15 mmHg) | Moderate volatility; requires careful concentration during workup.[1] |

| Density | ~0.93 g/mL | Phase separation is distinct from water; organic layer is top.[1] |

| Solubility | Soluble in Et₂O, THF, DCM | Use anhydrous solvents for synthesis to prevent enolate quenching. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or polymerization of the alkene. |

Synthetic Methodologies: The "Senior Scientist" Perspective

In a research setting, the synthesis of 2-allylcyclopentanone often fails due to polyalkylation . Direct treatment of cyclopentanone with allyl bromide and a strong base (LDA or NaH) frequently yields a mixture of mono-, di-, and gem-disubstituted products, which are difficult to separate.

To ensure Trustworthiness and reproducibility, two superior protocols are recommended: the Stork Enamine Synthesis (for scale) and Pd-Catalyzed Decarboxylative Allylation (for precision/enantioselectivity).

Method A: Stork Enamine Synthesis (Robust & Scalable)

Why this works: The enamine intermediate is less nucleophilic than an enolate and sterically bulky, which kinetically disfavors double alkylation.

Protocol:

-

Enamine Formation: Reflux cyclopentanone (1.0 equiv) with pyrrolidine (1.1 equiv) and a catalytic amount of p-TsOH in toluene.[1][2] Use a Dean-Stark trap to remove water.

-

Alkylation: Once water evolution ceases, remove toluene.[1] Dissolve the crude enamine in dioxane or acetonitrile.[1] Add allyl bromide (1.1 equiv).[1] Heat to 60°C for 4–6 hours.

-

Hydrolysis: Add 10% aqueous HCl and stir at room temperature for 1 hour to cleave the iminium salt and regenerate the ketone.

Method B: Pd-Catalyzed Decarboxylative Allylation (Enantioselective)

Why this works: This method allows for the creation of a chiral center at the

Mechanism:

Starting from an allyl

Visualization of Synthetic Pathways[3]

The following diagram illustrates the logical flow from crude starting materials to the target scaffold, highlighting the divergence between "Classic" and "Modern" catalytic approaches.

Figure 1: Comparison of Stork Enamine (solid lines) and Pd-Catalyzed (dashed) synthetic routes.

Reactivity Landscape & Drug Development Applications[1]

Once synthesized, 2-allylcyclopentanone serves as a divergent intermediate.[1] Its utility lies in the orthogonal reactivity of the ketone (nucleophilic addition) and the alkene (oxidation/metathesis).

Pathway A: Prostaglandin Synthesis (The Corey Link)

The synthesis of prostaglandins (e.g., PGE2, PGF2

-

Mechanism: The allyl group is oxidatively cleaved (Ozonolysis or Lemieux-Johnson oxidation) to an aldehyde.[1] This aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction to install the

-chain of the prostaglandin.[1] -

Baeyer-Villiger Oxidation: Treating 2-allylcyclopentanone with m-CPBA converts the ketone to a lactone (

-lactone), a precursor to the famous Corey Lactone .[1]

Pathway B: Jasmonoids (Fragrance & Agrochemicals)

-

Methyl Jasmonate: A vital signaling molecule in plants and a high-value fragrance ingredient.[1]

-

Reaction: The ketone is functionalized at the

-position (via thermodynamic enolate) to introduce the acetic acid side chain, while the allyl group is modified to the pentenyl chain.

Detailed Experimental Protocol: Stork Enamine Route

Use this protocol for generating >10g of material for initial screening.

Safety Pre-check:

-

Allyl Bromide: Lachrymator and highly toxic.[1] Handle only in a fume hood.

Step-by-Step:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents: Add Cyclopentanone (8.4 g, 100 mmol), Pyrrolidine (7.8 g, 110 mmol), and Toluene (100 mL). Add a single crystal of p-TsOH.[1]

-

Reflux: Heat to reflux.[1] Monitor water collection in the trap. Reaction is complete when ~1.8 mL of water is collected (approx. 3-4 hours).[1]

-

Concentration: Cool to RT. Remove toluene via rotary evaporation.[1] The residue (enamine) is moisture-sensitive; proceed immediately.[1]

-

Alkylation: Dissolve the residue in anhydrous Acetonitrile (50 mL). Add Allyl Bromide (13.3 g, 110 mmol) dropwise over 20 mins. (Caution: Exothermic).[1]

-

Heat: Warm the mixture to 60°C for 4 hours.

-

Hydrolysis: Cool to RT. Add 20 mL of 10% HCl. Stir vigorously for 1 hour.

-

Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and Brine.[1] Dry over MgSO₄.[1]

-

Purification: Distill under reduced pressure. 2-Allylcyclopentanone boils at ~89°C / 15 mmHg.[1]

Divergent Application Diagram

Figure 2: Divergent utility in Pharma (Red) and Fine Chemicals (Yellow).[1]

References

-

Stork Enamine Synthesis (Original Methodology): Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]

-

Pd-Catalyzed Allylation (Tsuji-Trost): Trost, B. M., & Xu, J. (2005).[1] Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society. [Link]

-

Prostaglandin Synthesis Applications: Collins, P. W., & Djuric, S. W. (1993).[1] Synthesis of therapeutically useful prostaglandin and prostacyclin analogs.[1] Chemical Reviews. [Link]

-

Compound Data & Safety (PubChem): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10920511, 2-Allylcyclopentanone.[1] [Link]

Sources

- 1. 2-Allylcyclopentanone | C8H12O | CID 10920511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]

- 7. 3-Methylcyclopentanone 99 1757-42-2 [sigmaaldrich.com]

2-Allylcyclopentanone: Mechanisms of Divergent Functionalization

Executive Summary

2-Allylcyclopentanone (2-ACP) serves as a bifunctional "linchpin" scaffold in the synthesis of complex natural products (prostanoids, jasmonates) and pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic ketone (C1) and the nucleophilic/electrophilic allyl alkene (C2').

This guide deconstructs the reaction mechanisms that transform 2-ACP into high-value pharmacophores. We focus on three critical pathways: Pd(II)-catalyzed oxidative functionalization (Wacker-Tsuji) , Regioselective Ring Expansion (Baeyer-Villiger) , and Olefin Metathesis , providing the mechanistic causality required for reproducible experimental design.

Structural Dynamics & Synthesis

Before functionalization, the synthesis of 2-ACP typically employs Palladium-Catalyzed Decarboxylative Allylic Alkylation (Pd-DAA). This method is superior to direct enolate alkylation due to the suppression of poly-alkylation.

-

Key Insight: The reaction proceeds via a

-allyl palladium complex.[1] The "hard" enolate attacks the "soft" allyl terminus. -

Tautomeric Considerations: 2-ACP exists in equilibrium with its enol form. However, the

-substitution increases steric strain, favoring the keto-form, which is critical for nucleophilic attacks at C1.

Mechanism I: The Wacker-Tsuji Oxidation

Objective: Transformation of the allyl tail into a methyl ketone (acetonyl group), yielding 1,4-dicarbonyl systems (2-acetonylcyclopentanone).

Mechanistic Causality

The Wacker oxidation of 2-ACP is a chemoselective transformation of the terminal alkene. Unlike simple alkenes, the proximity of the cyclopentanone carbonyl can influence coordination, but under standard Tsuji-Wacker conditions (PdCl

The Catalytic Cycle:

-

Coordination: Pd(II) coordinates to the alkene face opposite the allyl group's steric bulk.

-

Hydroxypalladation: Water attacks the activated alkene. Crucial Detail: Attack occurs at the internal (Markovnikov) carbon to form the more stable Pd-alkyl intermediate.

- -Hydride Elimination: Formation of the enol complex, which tautomerizes to the methyl ketone.

-

Redox Turnover: Pd(0) is re-oxidized to Pd(II) by CuCl

, which is regenerated by O

Visualization: Wacker Catalytic Cycle

Caption: The Tsuji-Wacker cycle converting the allyl terminus to a methyl ketone via Markovnikov hydroxypalladation.

Mechanism II: Baeyer-Villiger Oxidation (Regioselectivity)

Objective: Ring expansion to form

Migratory Aptitude & Electronic Effects

The oxidation of 2-ACP with peracids (e.g., mCPBA) involves the formation of a Criegee intermediate. The regioselectivity is dictated by the ability of the migrating carbon to stabilize the developing positive charge in the transition state.

-

Migratory Order: Tertiary > Secondary > Primary > Methyl.[2]

-

In 2-ACP:

-

C2 (Allyl-substituted): Secondary (methine) carbon.

-

C5 (Unsubstituted): Secondary (methylene) carbon.

-

-

Outcome: While both are secondary, the C2 carbon is more electron-rich due to the inductive effect of the allyl group and hyperconjugation. Consequently, C2 migrates preferentially , inserting the oxygen between the carbonyl and the allyl-bearing carbon.

Visualization: Regioselective Migration

Caption: Regioselective oxygen insertion driven by the superior migratory aptitude of the C2-allyl methine.

Experimental Protocol: Tsuji-Wacker Oxidation

Context: This protocol converts 2-allylcyclopentanone to 2-(2-oxopropyl)cyclopentanone. This 1,4-diketone is a precursor to hydroindane systems via intramolecular aldol condensation.

Reagents & Equipment

| Reagent | Equiv/Conc.[3][4][5] | Role |

| 2-Allylcyclopentanone | 1.0 equiv (10 mmol) | Substrate |

| PdCl | 0.1 equiv | Catalyst |

| CuCl | 1.0 equiv | Co-oxidant |

| DMF/H | 7:1 (v/v) | Solvent System |

| Oxygen (O | Balloon (1 atm) | Terminal Oxidant |

Step-by-Step Methodology

-

Catalyst Activation: In a 50 mL round-bottom flask, dissolve PdCl

(177 mg, 1.0 mmol) and CuCl (990 mg, 10 mmol) in DMF (25 mL) and deionized water (3.5 mL). -

Oxygenation: Purge the vessel with O

via a balloon for 15 minutes. The dark solution should turn bright green (indicating active Pd(II)/Cu(II) species). -

Addition: Add 2-allylcyclopentanone (1.24 g, 10 mmol) dropwise over 10 minutes.

-

Reaction: Stir vigorously at room temperature for 6-12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) will disappear, and a more polar spot ( -

Workup:

-

Pour the reaction mixture into cold 3N HCl (50 mL) to solubilize copper salts.

-

Extract with diethyl ether (

mL). -

Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.

-

-

Purification: Flash chromatography on silica gel (Eluent: 15% EtOAc in Hexanes) yields the diketone as a pale yellow oil.

Safety Note: DMF is hepatotoxic. Pd heavy metal waste must be segregated.

References

-

Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(5), 369-384. Link

-

Mohr, J. T., et al. (2009). Preparation of (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, 86, 48. (Protocol adapted for cyclopentanone analogs). Link

-

Stoltz, B. M., et al. (2015).[6] Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(20), 5072–5075. Link[6]

-

Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737-750. Link

-

Trost, B. M. (2004). The Tsuji-Trost Reaction. Organic Chemistry Portal. Link

Sources

- 1. Tsuji-Trost Reaction [organic-chemistry.org]

- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

2-Allylcyclopentanone: A Chemo-Structural Analysis of Stability, Synthesis, and Pharmaceutical Utility

Executive Technical Summary

2-Allylcyclopentanone (2-ACP) is a pivotal bicyclic precursor and a structural motif found in the synthesis of jasmonoids (fragrance chemistry) and prostanoids (pharmaceuticals). While structurally simple, its handling requires a nuanced understanding of ring strain and tautomeric equilibria.

-

CAS: 30079-93-7[1]

-

Molecular Formula:

[1] -

Molecular Weight: 124.18 g/mol [1]

-

Key Risk: Spontaneous isomerization to the conjugated enone (2-propylidenecyclopentanone) under acidic/basic catalysis.

This guide moves beyond basic synthesis to address the stability-reactivity paradox : the very features that make 2-ACP a versatile intermediate (the strained ring and allylic handle) also render it susceptible to unwanted side reactions during scale-up.

Thermodynamic Stability & The Isomerization Trap

The most critical failure mode in working with 2-ACP is the migration of the double bond.

The Mechanism of Failure

2-ACP contains an isolated double bond (allyl group). However, the conjugated isomer, 2-propylidenecyclopentanone , is thermodynamically favored due to the conjugation of the alkene

-

Trigger: Trace acids (silica gel during purification) or bases (residual alkoxides from synthesis) catalyze the formation of the enol intermediate.

-

Consequence: The double bond migrates from the terminal position (allyl) to the internal position (propylidene), destroying the terminal alkene "handle" required for further functionalization (e.g., cross-metathesis or hydroboration).

Visualization: Isomerization Pathway

The following diagram illustrates the thermodynamic sink that researchers must avoid.

Caption: Acid/Base catalyzed migration of the double bond into conjugation. The reaction is essentially irreversible under standard processing conditions.

Synthesis Strategies: Precision vs. Scalability

Choosing a synthesis route depends on the required purity and scale. Direct alkylation is cost-effective but prone to poly-alkylation. Palladium-catalyzed methods offer high precision for asymmetric targets.

Comparative Methodology Analysis

| Feature | Method A: Kinetic Alkylation (LDA) | Method B: Tsuji-Trost Allylation | Method C: Stork Enamine |

| Reagents | LDA, THF, Allyl Bromide, -78°C | Pd(PPh3)4, Allyl Acetate, Base | Pyrrolidine, Allyl Bromide |

| Selectivity | High (Mono-alkylation favored at low temp) | Excellent (Stereoselective potential) | Moderate to High |

| Cost | Low | High (Catalyst cost) | Low |

| Scalability | Difficult (Cryogenic requirements) | Moderate | Excellent |

| Primary Risk | Di-alkylation if temp rises | Catalyst poisoning | Hydrolysis steps required |

Recommended Route: Kinetic Enolate Alkylation

For research-grade synthesis (

Why this works: The use of LDA at -78°C generates the kinetic enolate quantitatively. Adding the allyl bromide slowly ensures that the enolate reacts with the electrophile rather than exchanging protons with the product (which would lead to di-alkylation).

Reactivity Profile: The "Divergent Core"

2-ACP is valuable because it possesses two orthogonal reactive sites:

-

The Ketone: Susceptible to nucleophilic attack (Grignard, reduction) or

-functionalization. -

The Allyl Group: A "masked" functional group. It can be oxidized to an aldehyde, reduced to a propyl group, or engaged in metathesis.

Pathway Mapping: From 2-ACP to Pharmaceuticals

Caption: Divergent synthesis pathways. The oxidative cleavage route is critical for generating the aldehyde intermediates used in prostaglandin synthesis.

Validated Experimental Protocol

Objective: Synthesis of 2-Allylcyclopentanone via Kinetic Control. Scale: 50 mmol.

Safety Pre-Check[2][3]

-

Allyl Bromide: Lachrymator and highly toxic. Handle only in a fume hood.

-

LDA: Pyrophoric. Requires strictly anhydrous conditions.

-

2-ACP: Potential skin irritant.[2]

Step-by-Step Methodology

-

Enolate Formation:

-

Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

-

Charge with anhydrous THF (100 mL) and diisopropylamine (55 mmol).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium (55 mmol, 2.5 M in hexanes) dropwise over 20 minutes. Mechanism: Rapid deprotonation forms the lithium amide.

-

Stir for 30 minutes at -78°C.

-

-

Substrate Addition:

-

Add Cyclopentanone (50 mmol) dropwise over 15 minutes.

-

Stir for 1 hour at -78°C. Critical Control Point: Do not let the temperature rise; this ensures the kinetic enolate is trapped.

-

-

Alkylation:

-

Add Allyl Bromide (55 mmol) dropwise.

-

Allow the reaction to warm slowly to 0°C over 2 hours. The solution will turn turbid as LiBr precipitates.

-

-

Quench and Workup:

-

Quench with saturated

solution (50 mL). -

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.[3]

-

-

Purification (The Stability Check):

-

Do NOT use standard silica gel chromatography if possible, as the acidity can trigger isomerization.

-

Preferred: Vacuum distillation (bp ~170-175°C at atm, adjust for vacuum).

-

Alternative: If chromatography is necessary, use silica pre-treated with 1% Triethylamine to neutralize acidity.

-

Analytical Validation

-

1H NMR (CDCl3): Look for the multiplet at

5.7-5.8 ppm (internal alkene proton) and the doublet of doublets at -

Absence of Isomer: Ensure no signal exists at

1.8-2.0 ppm (methyl group of the propylidene isomer).

References

-

Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.[1] (Foundational text on Pd-catalyzed allylation mechanisms).

-

Trost, B. M., & Van Vranken, D. L. (1996).[4] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

-

Organic Syntheses. (1988). "Cyclohexanone, 2-allyl-".[5] Org.[4][6] Synth. Coll. Vol. 6, p.219 (General procedure adapted for ring size). Link

-

PubChem Database. (2024). "2-Allylcyclopentanone Compound Summary." CID 10920511.[1] Link[1]

- Negishi, E., et al. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. (Reference for cross-coupling utility).

Sources

- 1. 2-Allylcyclopentanone | C8H12O | CID 10920511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. ftp.orgsyn.org [ftp.orgsyn.org]

- 6. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

Dynamic Stereocontrol: A Technical Guide to 2-Allylcyclopentanone Tautomerism

Executive Summary

2-Allylcyclopentanone represents a deceptive structural simplicity. While it appears as a basic mono-ketone, its behavior is governed by a sensitive keto-enol tautomerism that dictates its stability, stereochemical integrity, and reactivity. For researchers in drug discovery—particularly those working on prostanoid mimetics or jasmonate synthesis—understanding this equilibrium is not merely academic; it is a critical control point for enantiopurity.

This guide moves beyond standard textbook definitions to analyze the operational consequences of tautomerism in 2-allylcyclopentanone. We explore the thermodynamic bias against the enol form, the mechanism of racemization that threatens chiral syntheses, and the kinetic vs. thermodynamic enolate controls required to synthesize this scaffold with high precision.

Mechanistic Fundamentals: The Equilibrium

Thermodynamics of the Five-Membered Ring

Unlike

-

Equilibrium Constant (

): For simple cyclopentanones, the enol content is typically in the range of -

Structural Drivers:

-

Bond Energies: The C=O bond (

745 kJ/mol) is significantly stronger than the C=C bond ( -

Ring Strain (I-Strain): Introducing an endocyclic double bond (enol) into a five-membered ring increases angle strain compared to the

hybridized keto form. While cyclopentene is stable, the exocyclic carbonyl of the keto form accommodates the ring's envelope conformation more energetically favorably than the planar requirements of the enol system.

-

The Racemization Trap

The most critical implication of this tautomerism for drug development is stereochemical erosion . The C2 position is a chiral center. Tautomerization converts the

Key Insight: Racemization is often faster than expected because it does not require a full build-up of enol concentration; it only requires the formation of the transient enol/enolate intermediate.

Visualization: Tautomerism & Racemization Pathway

The following diagram illustrates the acid/base catalyzed pathways that lead to the loss of stereochemical information.

Figure 1: Mechanism of racemization via achiral enol (acidic) and enolate (basic) intermediates. Note that re-protonation can occur from either face.[1]

Synthetic Control: Kinetic vs. Thermodynamic Enolates[2][3][4][5][6]

Synthesizing 2-allylcyclopentanone often involves alkylating cyclopentanone. Success depends on controlling which enolate forms.

The Control Matrix

When generating the enolate of an unsymmetrical ketone (like 2-alkylcyclopentanone) to add a second group, or when alkylating cyclopentanone itself, the conditions dictate the product distribution.

| Parameter | Kinetic Control | Thermodynamic Control |

| Objective | Form the less substituted enolate (fastest removal of H). | Form the more substituted enolate (most stable alkene).[2] |

| Reagent | LDA (Lithium Diisopropylamide) | NaH or KOtBu |

| Temperature | -78°C (Cryogenic) | 0°C to Reflux |

| Solvent | THF (Aprotic, polar) | THF, t-BuOH, or DMF |

| Reversibility | Irreversible (Base is too bulky to return). | Reversible (Equilibrium established). |

| Relevance | Crucial for regioselective alkylation at the | Used to obtain the most stable isomer. |

Visualization: Enolate Regioselectivity

This diagram depicts the divergent pathways when alkylating a substituted cyclopentanone.

Figure 2: Divergent synthetic pathways determined by base selection and temperature.

Experimental Protocol: Synthesis via Kinetic Enolate

Objective: Synthesis of 2-allylcyclopentanone from cyclopentanone. Method: Direct alkylation using Lithium Diisopropylamide (LDA) to prevent poly-alkylation.

Reagents & Equipment

-

Substrate: Cyclopentanone (>99%, distilled).

-

Base: Diisopropylamine / n-Butyllithium (to generate LDA in situ).

-

Electrophile: Allyl Bromide (freshly distilled to remove HBr).

-

Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

LDA Generation:

-

Charge a flame-dried 3-neck flask with anhydrous THF (50 mL) and diisopropylamine (1.1 equiv).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.1 equiv) dropwise over 15 minutes.

-

Rationale: Low temperature ensures controlled formation of the lithium amide without degrading the THF.

-

-

Enolization:

-

Add cyclopentanone (1.0 equiv) dropwise as a solution in THF over 20 minutes.

-

Stir at -78°C for 45 minutes.

-

Checkpoint: The solution should remain clear/pale yellow. Precipitation indicates moisture contamination.

-

-

Alkylation:

-

Add Allyl Bromide (1.2 equiv) rapidly (but controlled) to the enolate solution.

-

Critical Step: Allow the reaction to warm slowly to 0°C over 2 hours. The alkylation rate increases as the temperature rises, but the kinetic enolate is "trapped" by the electrophile before it can equilibrate or proton exchange with product.

-

-

Quench & Isolation:

-

Quench with saturated aqueous

. -

Extract with Et2O (3x). Wash combined organics with brine.[3]

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Purify via fractional distillation or flash chromatography (SiO2, Hexanes/EtOAc 95:5).

-

Note: Avoid acidic silica or prolonged exposure to heat to prevent migration of the double bond (isomerization to conjugated enone).

-

Applications in Drug Development

Prostanoid Synthesis

2-Allylcyclopentanone serves as a simplified model and precursor for the "Corey Lactone" and cyclopentenone prostaglandins (e.g., PGA, PGJ series).

-

Mechanism: The allyl group provides a handle for oxidative cleavage (ozonolysis) to generate aldehydes for Wittig extensions (the

-chain of prostaglandins). -

Challenge: Maintaining the stereochemistry at C2 during these transformations is paramount.

Jasmonoids

These compounds are potent signaling molecules in plants and have emerging anti-cancer properties in humans. The 2-allyl motif mimics the side chains found in Jasmonic acid.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and Reactions of Enols and Enolates).

-

Trost, B. M., & Van Vranken, D. L. (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

-

Reich, H. J. (2023). pKa Data for Organic Compounds. University of Wisconsin-Madison. (Reference for acidity of

-protons in cycloalkanones). -

Soderberg, T. (2019). Organic Chemistry with a Biological Emphasis. University of Minnesota Morris. (Section 12.5: Kinetic vs Thermodynamic Alkylation).

- Negishi, E. I. (1980). Organometallics in Organic Synthesis. Wiley-Interscience.

Sources

Technical Guide: Oxidative Pathways of 2-Allylcyclopentanone

This guide details the oxidative functionalization of 2-allylcyclopentanone , a versatile bifunctional scaffold central to the synthesis of jasmonoids, prostaglandins, and complex polycyclic alkaloids.

The content focuses on four divergent oxidative manifolds: Palladium-Catalyzed (Wacker-Tsuji) , Radical Oxidative Cyclization (Mn(III)) , Oxidative Cleavage (Ozonolysis) , and Nucleophilic Oxygen Insertion (Baeyer-Villiger) .

Executive Summary & Strategic Utility

2-Allylcyclopentanone presents a unique challenge and opportunity in organic synthesis due to its bifunctionality: an enolizable ketone and a terminal alkene. The strategic value of this molecule lies in its ability to serve as a "linchpin" for building bicyclic frameworks.

-

The Challenge: Chemoselectivity. Oxidants must distinguish between the electron-rich alkene and the enolizable alpha-position.

-

The Opportunity: Access to 1,4-dicarbonyls (precursors to furans/cyclopentenones) and bicyclic dihydrofurans via radical mechanisms.

Pathway A: The Wacker-Tsuji Oxidation (Palladium Manifold)

The Wacker oxidation of 2-allylcyclopentanone is not merely an alkene hydration; it is a gateway to the bicyclo[3.3.0]octane framework via a sequential oxidation-aldol condensation cascade.

Mechanistic Causality

The classical Wacker system (PdCl₂/CuCl₂/O₂) oxidizes the terminal alkene to a methyl ketone.

-

Coordination: Pd(II) coordinates to the terminal alkene (anti-Markovnikov attack is suppressed by the steric bulk of the ring).

-

Nucleopalladation: Water attacks the activated alkene at the internal position (Markovnikov), leading to a 1,4-dicarbonyl intermediate (2-(2-oxopropyl)cyclopentanone).

-

The Hidden Cascade: Under acidic Wacker conditions, this 1,4-diketone is prone to intramolecular aldol condensation, closing a second five-membered ring to yield hexahydro-2-pentalenone derivatives.

Experimental Protocol: Modified Wacker-Tsuji

Objective: Isolation of the 1,4-diketone (preventing premature cyclization).

Reagents:

-

PdCl₂ (10 mol%)

-

CuCl (1 equiv)

-

DMF/H₂O (7:1 v/v) - Note: DMF promotes Pd solubility and stabilizes the Pd(0) intermediate.

-

O₂ (Balloon pressure)

Workflow:

-

Catalyst Activation: In a flame-dried flask, dissolve PdCl₂ and CuCl in DMF/H₂O. Stir for 1 hour under O₂ atmosphere until the solution turns dark green (formation of active Pd-Cu species).

-

Substrate Addition: Add 2-allylcyclopentanone (1.0 equiv) dropwise. The reaction is exothermic; control temperature at 25°C.

-

Monitoring: Monitor via TLC. The disappearance of the alkene spot and appearance of a lower Rf spot (diketone) indicates completion (approx. 6-12 hours).

-

Workup (Critical): Pour mixture into cold 3N HCl. Extract with ether. Crucial: Wash organic layer with saturated NaHCO₃ to remove acid traces immediately. Acid residues will catalyze the aldol condensation during concentration.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) to isolate 2-(2-oxopropyl)cyclopentanone.

Pathway Visualization (DOT)

Figure 1: The Wacker-Aldol Cascade transforming 2-allylcyclopentanone into fused bicyclic systems.

Pathway B: Oxidative Cleavage (Ozonolysis)

When the objective is to shorten the carbon chain to an aldehyde handle (for reductive amination or Wittig reactions), ozonolysis is the gold standard.

Mechanistic Insight

The reaction proceeds through a [3+2] cycloaddition to form a primary ozonide (molozonide), which rearranges to the stable secondary ozonide (1,2,4-trioxolane).

-

Safety Note: The secondary ozonide of cyclopentanones can be surprisingly stable and shock-sensitive. Reductive workup must be performed at low temperatures before warming.

Experimental Protocol

Reagents: Ozone (O₃), CH₂Cl₂/MeOH (1:1), Dimethyl Sulfide (DMS).[1]

-

Setup: Dissolve 2-allylcyclopentanone in CH₂Cl₂/MeOH at -78°C.

-

Ozonation: Bubble O₃ until a persistent blue color appears (indicating saturated ozone).

-

Purge: Bubble N₂ for 15 mins to remove excess O₃ (removes blue color).

-

Quench: Add DMS (5.0 equiv) at -78°C. Why DMS? It is less odorous than thiols and selectively reduces the ozonide to the aldehyde and DMSO.

-

Warm-up: Allow to warm to room temperature over 4 hours.

-

Product: 2-(2-oxoethyl)cyclopentanone (keto-aldehyde).

Pathway C: Radical Oxidative Cyclization (Mn(III))

This is the most sophisticated pathway, utilizing Manganese(III) Acetate to effect a radical cyclization. This method exploits the enolizable nature of the ketone to build fused dihydrofuran rings.

Mechanistic Causality

-

Enolization: Mn(OAc)₃ coordinates with the ketone enol, forming a Mn(III)-enolate.

-

SET (Single Electron Transfer): Mn(III) reduces to Mn(II), generating an electron-deficient radical at the alpha-position.

-

Cyclization: The alpha-radical attacks the pendant alkene (5-exo-trig or 6-endo-trig).

-

Termination: The resulting radical is oxidized by a second equivalent of Mn(III) or Cu(II) to a cation, which eliminates a proton to form the double bond.

Experimental Protocol

Reagents: Mn(OAc)₃·2H₂O (2.2 equiv), Cu(OAc)₂ (0.5 equiv), Glacial Acetic Acid.

-

Dissolution: Dissolve Mn(OAc)₃ and Cu(OAc)₂ in glacial acetic acid. Note: The reaction requires high temperatures (80-100°C) to solubilize the Mn salt and overcome the activation energy for SET.

-

Reaction: Add 2-allylcyclopentanone. Heat to 80°C. The brown color of Mn(III) will fade to the pale pink of Mn(II).

-

Workup: Dilute with water, extract with ethyl acetate.

-

Outcome: Formation of 2-methyl-2,3,3a,4,5,6-hexahydro-cyclopenta[b]furan .

Pathway Visualization (DOT)

Figure 2: Mn(III)-mediated radical cyclization mechanism.

Pathway D: Baeyer-Villiger Oxidation[2][3][4][5]

This pathway targets the ketone moiety rather than the alkene, expanding the ring to a lactone.[2]

-

Regioselectivity Rule: Migratory aptitude dictates that the more substituted carbon migrates (Tertiary > Secondary).

-

In 2-Allylcyclopentanone: The alpha-carbon bearing the allyl group is tertiary.[3] The other alpha-carbon is secondary.

-

Outcome: Migration of the tertiary carbon occurs, inserting the oxygen between the carbonyl and the allyl-bearing carbon.

-

Product: 6-allyl-tetrahydro-2H-pyran-2-one (a delta-lactone).

Protocol Tip: Use m-CPBA in dichloromethane with NaHCO₃ buffer. The buffer prevents acid-catalyzed transesterification or epoxide formation on the alkene side chain (though the alkene is less reactive than the ketone toward BV conditions, epoxidation is a competing side reaction).

Summary of Oxidative Outcomes[1][5][7][8][9][10][11][12][13]

| Pathway | Reagents | Primary Transformation | Major Product | Strategic Use |

| Wacker | PdCl₂/CuCl/O₂ | Alkene Oxidation | 1,4-Diketone | Access to cyclopentenones/furans. |

| Ozonolysis | O₃, then DMS | Oxidative Cleavage | Keto-Aldehyde | Chain shortening; linker synthesis. |

| Mn-Radical | Mn(OAc)₃/Cu(OAc)₂ | Radical Cyclization | Fused Dihydrofuran | Building polycyclic cores rapidly. |

| Baeyer-Villiger | m-CPBA | Oxygen Insertion | Lactone (Ring Expansion) | Synthesis of functionalized lactones. |

References

- Tsuji, J. (1984). Organic Synthesis with Palladium Compounds. Springer-Verlag.

-

Smidt, J., et al. (1959).[4] "Katalytische Umsetzungen von Olefinen an Platinmetall-Verbindungen". Angewandte Chemie, 71(5), 176-182.

-

Snider, B. B. (1996). "Manganese(III)-Based Oxidative Free-Radical Cyclizations". Chemical Reviews, 96(1), 339-364.

-

Criegee, R. (1975). "Mechanism of Ozonolysis". Angewandte Chemie International Edition, 14(11), 745-752.

-

Renz, M., & Meunier, B. (1999). "100 Years of Baeyer–Villiger Oxidation". European Journal of Organic Chemistry, 1999(4), 737-750.

Sources

Chemical Identity and Synthetic Utility of 2-(prop-2-en-1-yl)cyclopentan-1-one

A Reference Guide for Drug Development & Fine Chemical Synthesis

Executive Summary

2-(prop-2-en-1-yl)cyclopentan-1-one (commonly 2-Allylcyclopentanone ) is a pivotal alicyclic building block in organic synthesis.[1] It serves as a "chiral scaffold progenitor" in the total synthesis of prostaglandins, jasmonoid fragrances, and complex pharmaceutical intermediates. Its structural versatility lies in the

Nomenclature Architecture & Chemical Identity

Precise identification is critical in database mining, as minor isomeric variations (e.g., isopropenyl vs. allyl) yield vastly different CAS registries.

Synonyms & Database Identifiers

| Identifier Type | Value | Context/Notes |

| IUPAC Name | 2-(prop-2-en-1-yl)cyclopentan-1-one | Official nomenclature.[1][2][3] |

| Common Name | 2-Allylcyclopentanone | Preferred in synthetic literature.[1] |

| Alt. Name | Denotes substitution at the alpha-carbon.[1] | |

| Alt. Name | 2-(2-propenyl)cyclopentanone | Alternate IUPAC phrasing.[1][2] |

| CAS RN | 30079-93-7 | CRITICAL: Do not confuse with the isopropenyl isomer (CAS 58070-36-3).[1] |

| SMILES | C=CCC1CCCC1=O | For chemoinformatic searching. |

| InChIKey | RJBLLIUKFYNXNM-UHFFFAOYSA-N | Unique hashed identifier. |

| Molecular Formula | C | MW: 124.18 g/mol |

Synthetic Pathways & Protocols

For research and scale-up, two primary methods dominate: the classical Stork Enamine Synthesis (robust, cost-effective) and the modern Pd-Catalyzed Decarboxylative Allylation (enantioselective).[1]

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the classical and modern routes.

Figure 1: Comparison of Stork Enamine (top) and Pd-Catalyzed Decarboxylative Allylation (bottom) pathways.[1][4][5]

Protocol A: Stork Enamine Synthesis (Standard Bench Protocol)

Context: This method avoids the polyalkylation issues common with direct enolate alkylation.

-

Enamine Formation:

-

Alkylation:

-

Reagents: Crude enamine, Allyl Bromide (1.1 equiv), Acetonitrile or Dioxane.

-

Procedure: Dissolve enamine in solvent. Add Allyl Bromide dropwise at 0°C, then warm to reflux for 4–12 hours.

-

Mechanism: The enamine acts as a nucleophile, attacking the allyl halide via an S

2 mechanism.[6]

-

-

Hydrolysis (The Critical Step):

-

Reagents: 10% Aqueous HCl or Acetic Acid.

-

Procedure: Stir the alkylated iminium salt vigorously with acid at room temperature for 2 hours.

-

Workup: Extract with ether/EtOAc, wash with NaHCO

, dry over MgSO -

Yield Target: 65–75%.

-

Protocol B: Pd-Catalyzed Decarboxylative Allylation (Enantioselective)

Context: Used when high enantiomeric excess (ee) is required for asymmetric drug synthesis.[1]

-

Substrate: Allyl 2-oxocyclopentanecarboxylate.[1]

-

Catalyst: Pd(PPh

) -

Condition: THF, 25°C. The reaction proceeds via an

-allylpalladium intermediate, releasing CO

Synthetic Utility & Applications

Why synthesize this molecule? It is a "switchboard" intermediate.[1]

1. Prostaglandin Synthesis (The Core Application)

2-Allylcyclopentanone is a precursor to the "two-chain" motif of prostaglandins (e.g., PGE

-

Mechanism: The allyl group is oxidatively cleaved (Ozonolysis or OsO

/NaIO -

Extension: This aldehyde undergoes a Wittig reaction to attach the

-chain (carboxyl side) of the prostaglandin, while the ketone allows functionalization of the

2. Jasmonoids (Fragrance & Agrochemicals)

Used to synthesize Dihydrojasmone and related jasmonates, which are crucial in:

-

Fragrance: "Floral/Fruity" notes in perfumery.[1]

-

Agro: Plant stress signaling molecules (pest resistance).[1]

Utility Flowchart

Figure 2: Divergent synthetic utility towards pharmaceuticals and fine chemicals.[1]

Safety & Handling (SDS Highlights)

-

Hazards: Combustible liquid.[1] Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The terminal alkene is susceptible to slow oxidation if exposed to air.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Stork Enamine Synthesis (Original Methodology): Stork, G., et al.[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963. Link

-

Pd-Catalyzed Allylation (Tsuji-Trost): Trost, B. M., & Van Vranken, D. L.[1][7] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996.[7] Link[1]

-

Prostaglandin Synthesis Strategies: Collins, P. W. "Medicinal Chemistry of Prostaglandins." Journal of Medicinal Chemistry, 1986. Link[1]

-

PubChem Compound Summary: "2-Allylcyclopentanone (CID 10920511)."[1] National Center for Biotechnology Information.[1] Link

-

Enantioselective Synthesis: Behenna, D. C., & Stoltz, B. M.[5] "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 2004. Link[1]

Sources

- 1. 2-(Prop-1-en-2-yl)cyclopentan-1-one | C8H12O | CID 15024766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Allylcyclopentanone | C8H12O | CID 10920511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Tsuji-Trost Reaction [organic-chemistry.org]

2-Allylcyclopentanone: Synthetic Architectures & Catalytic Utility

Executive Summary

2-Allylcyclopentanone (CAS: 3508-00-7) represents a quintessential "privileged structure" in organic synthesis. Beyond its utility as a fragrance intermediate, it serves as a rigorous testing ground for asymmetric methodology—specifically transition-metal-catalyzed allylic alkylation (Tsuji-Trost type) and enolate kinetics. For the drug developer, this scaffold offers a pre-functionalized core rapidly convertible into bicyclic hydrindanes (via Wacker/Aldol sequences) or prostaglandin analogues. This guide dissects the mechanistic nuances of its construction and its divergent applications in complex molecule synthesis.

Part 1: Structural Dynamics & Reactivity Profile

Electronic & Steric Environment

The molecule consists of a cyclopentanone ring substituted at the

-

The Carbonyl (C1): Susceptible to nucleophilic attack (Grignard, hydride reduction) and enolization.

-

The

-Carbon (C2): A stereogenic center in the mono-substituted form. The acidity of the -

The Allyl Terminus (C2'): An unactivated alkene ready for oxidation (Wacker), metathesis (RCM), or hydrofunctionalization.

Tautomerism & Regioselectivity

Upon treatment with base, 2-allylcyclopentanone can form two enolates:

-

Thermodynamic Enolate: More substituted double bond (between C1-C2). Favored by equilibration conditions (e.g., NaH, room temp). Leading to

-dialkylation (gem-disubstitution) or alkylation at the more substituted position. -

Kinetic Enolate: Less substituted double bond (between C1-C5). Favored by bulky bases (LDA) at low temperatures (-78°C).

Critical Insight: For high-precision synthesis, preventing "poly-alkylation" (the gem-allyl effect) is the primary challenge. The allyl group itself is slightly electron-withdrawing via induction but sterically demanding, influencing the approach of subsequent electrophiles.

Part 2: Synthetic Pathways (The "Make")

Method A: Kinetic Enolate Alkylation (Direct Route)

Best for: Rapid access to racemic material.

This method relies on the irreversible formation of the lithium enolate to prevent equilibration and poly-alkylation.

Protocol 1: Direct

-

Reagents: Diisopropylamine (1.1 eq),

-BuLi (1.1 eq), Cyclopentanone (1.0 eq), Allyl Bromide (1.0 eq), THF (Anhydrous). -

Enolate Formation: To a flame-dried flask under

, add THF and diisopropylamine. Cool to -78°C. Add -

Substrate Addition: Add cyclopentanone dropwise over 20 min. The solution should remain clear/pale yellow. Stir 45 min at -78°C. Mechanistic Note: Slow addition prevents the presence of excess ketone, which could protonate the enolate and catalyze equilibration.

-

Alkylation: Add HMPA (1-2 eq) or DMPU (safer alternative) to disrupt lithium aggregates, increasing enolate reactivity. Add allyl bromide rapidly.

-

Quench: Allow to warm to 0°C over 2 hours. Quench with sat.

. -

Purification: Extract with

. Distillation is preferred over column chromatography for volatility reasons (bp ~80-85°C at 15 mmHg).

Method B: Pd-Catalyzed Decarboxylative Allylic Alkylation (The Asymmetric Route)

Best for: Enantioselective synthesis (>90% ee) and quaternary center formation.

This "Tsuji-Trost" variant utilizes an allyl

Mechanism:

-

Oxidative addition of Pd(0) to the allyl ester.

-

Decarboxylation releases

and forms a palladium( -

Reductive elimination (inner-sphere or outer-sphere) forms the C-C bond.

Protocol 2: Asymmetric Decarboxylative Allylation

-

Precursor: Synthesize allyl 2-oxocyclopentanecarboxylate (via Dieckmann condensation or carboxylation of cyclopentanone).

-

Catalyst System:

(2.5 mol%) and Trost Ligand (e.g., -

Reaction: Dissolve precursor in Toluene or THF. Stir at ambient temperature (20-25°C).

-

Monitoring: Evolution of

gas indicates reaction progress. -

Result: Yields

-allylcyclopentanone with high enantiomeric excess.

Part 3: Visualization of Mechanistic Pathways

Caption: The catalytic cycle for the Pd-catalyzed Asymmetric Decarboxylative Allylic Alkylation (DAAA), highlighting the critical ion-pair intermediate.

Part 4: Functionalization & Applications (The "Use")

The Wacker Oxidation: Gateway to Hydrindanes

The transformation of the allyl side chain into a methyl ketone (acetonyl group) creates a 1,4-dicarbonyl system. This is a "spring-loaded" substrate for intramolecular Aldol condensation to form the bicyclic [4.3.0] hydrindane system.

Protocol 3: Wacker Oxidation of 2-Allylcyclopentanone

-

Reagents:

(10 mol%), -

Procedure:

-

Suspend

and -

Add 2-allylcyclopentanone. Heat to 60°C.

-

Monitor consumption of the terminal alkene.

-

Workup: Dilute with 3N HCl (to break Pd chelates), extract with ether.

-

-

Product: 2-Acetonylcyclopentanone (1,4-diketone).

-

Downstream: Treatment with base (KOH/MeOH) effects cyclization to the bicyclic enone (Hajos-Parrish ketone analog).

Cross-Metathesis: Prostanoid Scaffolds

2-Allylcyclopentanone serves as the "Northern" hemisphere for prostaglandin synthesis. Using Grubbs II catalyst, the allyl chain can be extended via Cross-Metathesis (CM) with functionalized alkenes (e.g., heptenoic acid derivatives) to install the

Part 5: Data Summary & Comparison

| Parameter | Method A: LDA/Allyl Bromide | Method B: Pd-DAAA |

| Precursor | Cyclopentanone (Cheap) | Allyl |

| Atom Economy | Good (Side product: LiBr) | Excellent (Side product: CO2) |

| Stereocontrol | Racemic | Highly Enantioselective (>90% ee) |

| Scalability | High (Kg scale feasible) | High (Low catalyst loading possible) |

| Key Risk | Poly-alkylation | Catalyst cost / Ligand sensitivity |

References

-

Trost, B. M., & Xu, J. (2005). "Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates." Journal of the American Chemical Society. Link

-

Stoltz, B. M., et al. (2005). "Palladium-Catalyzed Enantioselective Oxidation of Alcohols: A Stereodivergent Approach." Nature. Link (Contextual reference for PHOX ligand development).

-

Tsuji, J. (1986). "New synthetic reactions of allyl alkyl carbonates, allyl beta-keto esters, and allyl enol ethers catalyzed by palladium complexes."[1] Tetrahedron. Link

- Wacker Chemie. (1959). "Process for Production of Carbonyl Compounds.

-

Organic Syntheses. (2010). "Preparation of (S)-2-Allyl-2-methylcyclohexanone." Org.[1][3][4][5][6][7][8] Synth. 87, 161. (Detailed protocol adaptable to cyclopentanone). Link

Sources

- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ftp.orgsyn.org [ftp.orgsyn.org]

- 3. Cyclopentenone synthesis [organic-chemistry.org]

- 4. ijisrt.com [ijisrt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Asymmetric allylic alkylation of ketone enolates: an asymmetric Claisen surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Allylcyclopentanone: Synthetic Evolution and Strategic Utility in Natural Product Synthesis

Executive Summary

2-Allylcyclopentanone (CAS: 30079-93-7) represents a quintessential "privileged scaffold" in organic synthesis. While structurally simple, its utility lies in its dual functionality: the reactive ketone handle and the versatile allyl tether. Historically, this molecule served as the proving ground for developing regioselective alkylation methodologies—most notably the Stork Enamine Synthesis. In contemporary drug development, it functions as a critical synthon for the construction of complex terpenes (e.g., Ginkgolides) and cyclopentenone prostaglandins (PGJs), which exhibit potent anti-inflammatory and antineoplastic activities. This guide analyzes the transition of 2-allylcyclopentanone from a synthetic exercise to a cornerstone of target-oriented synthesis.

Part 1: Historical Genesis and Synthetic Evolution

The history of 2-allylcyclopentanone is effectively the history of controlling enolate chemistry. Early attempts to synthesize

The Direct Alkylation Challenge

Direct deprotonation of cyclopentanone using strong bases (e.g., LDA, NaH) followed by the addition of allyl bromide often results in a mixture of mono-allyl, di-allyl, and

The Stork Enamine Solution (1954–1963)

The definitive solution arrived with Gilbert Stork's development of enamine chemistry. By converting cyclopentanone to a pyrrolidine or morpholine enamine, the nucleophilic character was softened, allowing for mono-alkylation with high fidelity. This method remains the industrial standard for generating 2-allylcyclopentanone due to its operational simplicity and cost-effectiveness.

The Modern Era: Palladium-Catalyzed Asymmetric Allylation

In the 21st century, the focus shifted from simple connectivity to stereocontrol. The Stoltz and Trost groups revolutionized this field by developing Pd-catalyzed decarboxylative allylic alkylations. These methods allow for the enantioselective synthesis of 2-allylcyclopentanone derivatives, a critical requirement for synthesizing chiral natural products like prostaglandins.

Visualization: Evolution of Synthetic Logic

The following diagram contrasts the direct alkylation pathway with the Stork Enamine and Pd-Catalyzed routes.

Caption: Comparative synthetic pathways showing the evolution from non-selective direct alkylation to high-fidelity Stork enamine and Pd-catalyzed asymmetric methods.

Part 2: Technical Deep Dive – Synthetic Protocols

Protocol A: The Stork Enamine Synthesis (Standard "Workhorse" Method)

Objective: Synthesis of racemic 2-allylcyclopentanone on a multigram scale.

Mechanism: Nucleophilic attack of the enamine

Reagents:

-

Cyclopentanone (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Allyl Bromide (1.1 eq)

-

p-Toluenesulfonic acid (catalytic)

-

Toluene (solvent)

Step-by-Step Methodology:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclopentanone, pyrrolidine, and catalytic p-TsOH in toluene. Reflux until the theoretical amount of water is collected (indicating complete conversion to the enamine).

-

Solvent Exchange: Remove toluene under reduced pressure to isolate the crude enamine (sensitive to moisture). Redissolve in anhydrous dioxane or acetonitrile.

-

Alkylation: Add allyl bromide dropwise to the enamine solution at room temperature. The reaction is exothermic; maintain temperature below 40°C. Stir for 4–12 hours.

-

Hydrolysis: Add water (or 10% HCl) to the reaction mixture and heat to reflux for 1–2 hours. This hydrolyzes the intermediate iminium salt back to the ketone.

-

Workup: Extract with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate.

-

Purification: Distill under reduced pressure (approx. 80–85°C at 15 mmHg) to obtain pure 2-allylcyclopentanone.

Protocol B: Pd-Catalyzed Enantioselective Decarboxylative Allylation

Objective: Synthesis of chiral

Reagents:

-

Allyl enol carbonate of cyclopentanone

-

Pd2(dba)3 (Catalyst precursor)

-

(S)-t-Bu-PHOX (Chiral ligand)

-

THF/Hexane (Solvent)

Methodology:

-

Catalyst Prep: In a glovebox, mix Pd2(dba)3 (2.5 mol%) and (S)-t-Bu-PHOX (6.25 mol%) in THF (0.1 M) and stir for 30 minutes to form the active catalyst complex.

-

Reaction: Add the allyl enol carbonate substrate to the catalyst solution.

-

Monitoring: Stir at 25°C. Reaction progress is monitored by TLC or GC-MS. Evolution of CO2 gas is the driving force.

-

Workup: Filter through a silica plug to remove the catalyst. Concentrate in vacuo.

-

Result: Yields the

-allyl cyclopentanone with high enantiomeric excess (>90% ee).

Part 3: Strategic Utility in Drug Development

Total Synthesis of Ginkgolide C

In 2022, the Maimone group utilized 2-allylcyclopentanone as a critical starting material for the total synthesis of Ginkgolide C. The allyl group served as a robust "masked" functionality that was later manipulated to form the complex lactone rings characteristic of the ginkgolides.

-

Significance: Demonstrates the molecule's stability through multi-step sequences and its ability to generate complexity via ring-closing metathesis or oxidative cleavage.

Prostaglandin and Jasmonate Scaffolds

2-Allylcyclopentanone is a structural homolog to the "A" ring of prostaglandins.

-

Jasmonates: While methyl jasmonate typically bears a pentenyl chain, 2-allylcyclopentanone serves as a model substrate for studying the "jasmonate-like" signaling pathways in plants.

-

Prostaglandins (PGs): The cyclopentenone PGs (e.g., 15d-PGJ2) are derived from the dehydration of PGD2.[1] Synthetic analogs starting from 2-allylcyclopentanone are screened for PPAR-

agonist activity, relevant in treating inflammation and type 2 diabetes.

Visualization: Divergent Synthetic Utility

Caption: Strategic divergence of 2-Allylcyclopentanone into high-value pharmaceutical and industrial chemical classes.

Part 4: Physical and Spectral Specifications

For researchers handling this compound, the following validated data is essential for characterization.

| Property | Value | Notes |

| Molecular Formula | C8H12O | |

| Molecular Weight | 124.18 g/mol | |

| CAS Number | 30079-93-7 | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |

| Boiling Point | 80–82°C @ 15 mmHg | 188°C @ 760 mmHg (extrapolated) |

| Density | 0.938 g/mL @ 25°C | |

| Refractive Index | n20/D 1.458 | |

| Flash Point | 68°C (Closed Cup) | Flammable |

| IR Spectrum | 1735 cm⁻¹ (C=O str)1640 cm⁻¹ (C=C str) | Characteristic cyclopentanone carbonyl stretch |

| 1H NMR (CDCl3) | Distinctive allyl vinyl signals |

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

-

Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link

-

Leng, L., Zhou, X., & Maimone, T. J. (2022). Total Synthesis of Ginkgolide C. Journal of the American Chemical Society, 144(40), 18245–18250. Link

-

Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society, 127(49), 17180–17181. Link

-

Organic Syntheses. (1963). 2-Allylcyclohexanone (Analogous procedure for cyclopentanone). Organic Syntheses, Coll.[2] Vol. 5, p.25. Link

Sources

Streamlined One-Pot Synthesis of 2-Allylcyclopentanone: Comparative Protocols for Scalability and Precision

Application Note: AN-2026-ACP

Abstract & Strategic Significance

The

While direct alkylation of cyclopentanone enolates is theoretically simple, it is plagued by poly-alkylation (the "gem-dialkyl effect") and regio-scrambling , rendering it inefficient for high-purity applications. This Application Note details two distinct "one-pot" methodologies to circumvent these limitations:

-

Protocol A (The "Workhorse"): The Stork Enamine Synthesis, optimized for high mono-selectivity and scalability without intermediate isolation.

-

Protocol B (The "Green" Route): Phase-Transfer Catalysis (PTC), optimized for atom economy and solvent minimization.

Critical Mechanistic Analysis

To select the correct protocol, one must understand the failure modes of the standard approach.

The Problem: Direct Enolate Alkylation

Treating cyclopentanone with a strong base (LDA, NaH) generates an enolate that reacts with allyl bromide. However, the product (2-allylcyclopentanone) is often more acidic than the starting material or undergoes rapid proton exchange, leading to significant amounts of 2,2-diallylcyclopentanone and 2,5-diallylcyclopentanone .

The Solution: Imine/Enamine Activation

Protocol A utilizes a secondary amine (pyrrolidine or morpholine) to form an enamine in situ. The enamine is nucleophilic at the

Decision Matrix: Protocol Selection

| Feature | Protocol A: Stork Enamine | Protocol B: Phase Transfer (PTC) | Direct Alkylation (LDA/NaH) |

| Mono-Selectivity | High (>90%) | Moderate (requires optimization) | Low (Poly-alkylation common) |

| Reagents | Cheap (Amine, Allyl Bromide) | Cheap (NaOH, TBAB) | Expensive (Lithium bases) |

| Conditions | Reflux (Dean-Stark) | Ambient / Mild Heat | Cryogenic (-78°C) |

| Atom Economy | Moderate (Amine waste) | High | Low |

| Scalability | Excellent (kg scale) | Good | Poor (Cooling costs) |

Protocol A: One-Pot Stork Enamine Synthesis (Recommended)

Best for: High purity requirements, avoiding chromatographic separation of di-allyl impurities.

Reaction Scheme & Logic

The process involves three telescoped stages in a single vessel:

-

Condensation: Cyclopentanone + Pyrrolidine

Enamine + -

Alkylation: Enamine + Allyl Bromide

-

Hydrolysis: Iminium Salt +

Materials

-

Substrate: Cyclopentanone (1.0 equiv)

-

Amine: Pyrrolidine (1.1 equiv) [Morpholine is a slower alternative but less prone to self-polymerization]

-

Electrophile: Allyl Bromide (1.05 equiv)

-

Solvent: Toluene (Reagent grade)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.01 equiv) - Accelerates enamine formation.

Step-by-Step Procedure

-

Enamine Formation (Dehydration):

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge with Cyclopentanone (8.4 g, 100 mmol), Pyrrolidine (7.8 g, 110 mmol), pTsOH (170 mg), and Toluene (100 mL).

-

Reflux vigorously for 3–5 hours until water collection in the trap ceases (approx. 1.8 mL theoretical).

-

Checkpoint: Monitor by IR (disappearance of C=O stretch at ~1740 cm⁻¹; appearance of C=C enamine stretch at ~1630 cm⁻¹).

-

-

Solvent Switch (Optional but Recommended):

-

Note: While possible in toluene, removing toluene via distillation and replacing it with acetonitrile or THF often improves the alkylation rate and yield. For a strict one-pot, continue in toluene but cool to 0°C.

-

Strict One-Pot: Cool the toluene solution to 0–5°C using an ice bath.

-

-

Alkylation:

-

Add Allyl Bromide (12.7 g, 105 mmol) dropwise over 30 minutes. Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours. A heavy precipitate (iminium salt) will form.

-

Scientific Insight: The precipitation drives the reaction forward and protects the intermediate from further reaction.

-

-

Hydrolysis:

-

Add 50 mL of 10% HCl (aq) directly to the reaction vessel.

-

Stir vigorously at 40°C for 2 hours to hydrolyze the iminium salt back to the ketone.

-

-

Workup:

-

Separate phases.[1] Extract the aqueous layer with Ether or EtOAc (2 x 50 mL).

-

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Vacuum distillation (bp ~80-85°C at 15 mmHg) yields the pure product.

-

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Rapid screening, industrial "green" chemistry, tolerance for some di-allyl impurities.

Reaction Scheme

Direct alkylation at the liquid-liquid interface using a quaternary ammonium salt to shuttle the enolate.

Materials

-

Cyclopentanone (1.0 equiv)

-

Allyl Bromide (1.0 equiv) Strict stoichiometry is vital here.

-

Base: 50% NaOH (aq)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv) or Aliquat 336.

-

Solvent: Toluene (minimal volume).[2]

Step-by-Step Procedure

-

Charge: In a flask, combine Toluene (20 mL), 50% NaOH (20 mL), and TBAB (1.6 g, 5 mmol).

-

Addition: Add Cyclopentanone (8.4 g, 100 mmol). Stir vigorously (high shear is critical for PTC).

-

Controlled Alkylation: Add Allyl Bromide (12.1 g, 100 mmol) slowly via syringe pump over 1 hour at Room Temperature.

-

Why? Keeping the electrophile concentration low relative to the ketone minimizes di-alkylation.

-

-

Quench: Pour into ice water. Extract with EtOAc.[3]

-

Purification: Fractional distillation is required to separate the mono-allyl product from unreacted ketone and di-allyl byproducts.

Visualizing the Workflow (Graphviz)

The following diagram contrasts the reaction pathways, highlighting why the Stork Enamine method (Protocol A) offers superior selectivity.

Figure 1: Mechanistic comparison showing the "Kinetic Trap" of the Stork Enamine method (Green path) versus the uncontrolled Direct Alkylation (Red path).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Stork) | Incomplete enamine formation. | Ensure water is fully removed (Dean-Stark or molecular sieves). Use dry toluene. |

| Poly-alkylation (PTC) | High local concentration of allyl bromide. | Increase stir rate (mass transfer limit); reduce addition rate of electrophile. |

| Dark/Tarry Product | Polymerization of allyl bromide or amine oxidation. | Perform reaction under |

| Starting Material Recovery | Hydrolysis of enamine before alkylation. | Ensure the alkylation step is kept anhydrous. Do not add acid until alkylation is complete. |

Safety & Hazards

-

Allyl Bromide: Potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Pyrrolidine: Flammable and corrosive.

-

Exotherms: The alkylation step is exothermic; control temperature to prevent runaway reactions.

References

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

-

Vaughn, H. L., et al. (2015). "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters. (For advanced asymmetric variants). [4][5]

-

Fedorov, A., et al. (2020). "Discussion Addendum for: (S)-(-)-2-Allylcyclohexanone." Organic Syntheses. (Discusses general allyl-ketone protocols).

-

PubChem Compound Summary. "2-Allylcyclopentanone."[6] (Physical properties and safety data).

-

Chemistry Steps. "The Stork Enamine Synthesis Mechanism." (Educational resource for mechanism verification).

Sources

- 1. wise.fau.edu [wise.fau.edu]

- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones [organic-chemistry.org]

- 6. 2-Allylcyclopentanone | C8H12O | CID 10920511 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Heterogeneous Tsuji-Trost Allylation

Synthesis of 2-Allylcyclopentanone via Bifunctional Pd/ZrO₂ Catalysis

Executive Summary

This application note details the protocol for the synthesis of 2-allylcyclopentanone , a critical intermediate in the synthesis of jasmonoid fragrances and pharmaceutical scaffolds. Unlike traditional homogeneous methods utilizing Pd(PPh₃)₄ with strong soluble bases (NaH, KOtBu), this protocol employs a heterogeneous Pd/ZrO₂ catalyst .

The amphoteric nature of the Zirconia (ZrO₂) support plays a dual role: stabilizing the Palladium nanoparticles (Pd NPs) and providing surface Lewis basic sites to facilitate enolization without external additives. This "green" protocol utilizes Allyl Methyl Carbonate (AMC) as the allyl source, ensuring the only byproducts are methanol and CO₂, thereby maximizing atom economy and simplifying downstream processing.

Mechanistic Rationale & Catalyst Design

2.1 Why Pd/ZrO₂?

The choice of Zirconia over traditional supports (Carbon, Al₂O₃, SiO₂) is driven by its bifunctional surface properties :

-

Strong Metal-Support Interaction (SMSI): ZrO₂ stabilizes Pd in a highly dispersed state, preventing sintering during the catalytic cycle.

-

Amphoteric Surface: The presence of surface hydroxyl groups and Lewis acid-base pairs (Zr⁴⁺-O²⁻) allows the support to act as a solid base. This is crucial for the activation of the nucleophile (cyclopentanone) into its enolate form, a rate-limiting step in the Tsuji-Trost reaction.

2.2 Reaction Pathway

The reaction proceeds via a heterogeneous Tsuji-Trost mechanism. The Pd(0) species performs oxidative addition on the allyl carbonate, while the basic sites of the ZrO₂ support facilitate the deprotonation of cyclopentanone.

Figure 1: Dual-activation pathway. Pd activates the electrophile (AMC), while ZrO₂ activates the nucleophile (Cyclopentanone).

Catalyst Preparation Protocol

Note: Commercial Pd/ZrO₂ is available, but in-house preparation ensures control over crystal phase (monoclinic vs. tetragonal) and Pd dispersion.

Method: Incipient Wetness Impregnation Target Loading: 1.0 wt% Pd

-

Support Pre-treatment: Calcined ZrO₂ (approx. 50-100 m²/g) is dried at 120°C for 4 hours to remove physisorbed water.

-

Impregnation:

-

Dissolve Pd(NO₃)₂[1]·2H₂O (assay corrected) in deionized water. Volume should match the pore volume of the ZrO₂ support.

-

Add solution dropwise to the ZrO₂ powder with constant mixing until "incipient wetness" (paste-like consistency) is achieved.

-

-

Drying & Calcination:

-

Dry at 110°C overnight.

-

Calcine in air at 400°C for 3 hours (ramp rate 2°C/min).

-

-

Reduction (Critical):

-

Reduce in a flow of 5% H₂/N₂ at 300°C for 2 hours prior to use. This ensures the formation of active Pd(0) species.

-

Experimental Procedure: Synthesis of 2-Allylcyclopentanone

4.1 Reagents & Equipment[2]

-

Substrate: Cyclopentanone (10 mmol, 0.84 g)

-

Allyl Source: Allyl Methyl Carbonate (12 mmol, 1.40 g)

-

Catalyst: 1.0 wt% Pd/ZrO₂ (100 mg, ~1 mol% Pd)

-

Solvent: Toluene (anhydrous, 10 mL)

-

Reactor: 25 mL Pressure tube or Round-bottom flask with reflux condenser.

4.2 Step-by-Step Protocol

-

Charge: In a glovebox or under Argon flow, add the Pd/ZrO₂ catalyst to the reaction vessel.

-

Solvent Addition: Add anhydrous Toluene. Note: THF can be used for lower temperatures, but Toluene allows for higher kinetics at >80°C.

-